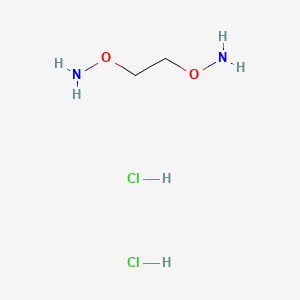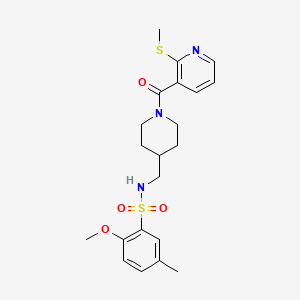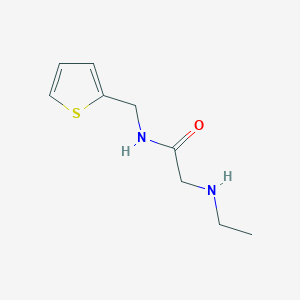
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
The mechanism of action of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves its binding to the NMDA receptor and blocking the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the strength of synaptic transmission and can result in the inhibition of long-term potentiation (LTP), which is a process that is critical for learning and memory.
Biochemical and Physiological Effects:
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with the overstimulation of NMDA receptors, which can lead to neuronal damage and cell death. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, one limitation of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone is that it can have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. One area of interest is the role of NMDA receptors in the development and progression of psychiatric disorders such as depression and schizophrenia. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone may also have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone and to optimize its use as a research tool.
Méthodes De Synthèse
The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves several steps, including the reaction of 5-fluoro-6-methylpyridin-2-amine with 4-cyclopropylsulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then treated with piperazine in the presence of a base to yield the final product, (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been used to investigate the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-12(15)4-5-13(16-10)14(19)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLKMXQUSRGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)
![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)
